5-Fluoro-3-phenylbenzoic acid
Overview
Description
5-Fluoro-3-phenylbenzoic acid: is a synthetic organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 148°C and a molar mass of 250.16 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-phenylbenzoic acid typically involves the fluorination of 3-phenylbenzoic acid. One common method is the electrophilic aromatic substitution reaction using fluorine gas or a fluorinating agent such as Selectfluor. The reaction is usually carried out in the presence of a catalyst like iron(III) chloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using safer and more efficient fluorinating agents. The use of continuous flow reactors can enhance the safety and efficiency of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into fluorinated alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Fluorinated quinones.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-3-phenylbenzoic acid is used as a building block in the synthesis of more complex fluorinated compounds, which are essential in pharmaceutical development.
Biology and Medicine: Derivatives of this compound have shown potential in anticancer research, particularly in the treatment of colorectal cancer. These compounds target thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various organic compounds. Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-phenylbenzoic acid and its derivatives involves the inhibition of key enzymes such as thymidylate synthase. This inhibition disrupts DNA synthesis in rapidly dividing cells, leading to cell death. The compound’s fluorine atom enhances its binding affinity to the enzyme, making it a potent inhibitor .
Comparison with Similar Compounds
3-Phenylbenzoic acid: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4-Fluoro-3-phenylbenzoic acid: Similar structure but with the fluorine atom in a different position, leading to variations in chemical properties and applications.
Uniqueness: 5-Fluoro-3-phenylbenzoic acid’s unique combination of a fluorine atom and a phenyl group attached to the benzoic acid core gives it distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and industrial applications.
Properties
IUPAC Name |
3-fluoro-5-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRNIJBMDZLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651807 | |
Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082565-35-2 | |
Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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